REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[C:15]([CH3:18])([CH3:17])[CH3:16].O=S(Cl)[Cl:21]>C(Cl)(Cl)Cl>[OH:1][C:2]1[C:10]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:9][C:5]([C:6]([Cl:21])=[O:7])=[CH:4][C:3]=1[C:15]([CH3:18])([CH3:17])[CH3:16]
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Name
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|
Quantity
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12.5 g
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Type
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reactant
|
Smiles
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OC1=C(C=C(C(=O)O)C=C1C(C)(C)C)C(C)(C)C
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Name
|
|
Quantity
|
80 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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O=S(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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by heating
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Type
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TEMPERATURE
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Details
|
under reflux for 3 hours
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Duration
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3 h
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Type
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DISTILLATION
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Details
|
The reaction solution was then distilled off under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
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OC1=C(C=C(C(=O)Cl)C=C1C(C)(C)C)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |